molecular formula C11H18O8 B1259519 6-Tuliposide A

6-Tuliposide A

Cat. No. B1259519
M. Wt: 278.26 g/mol
InChI Key: NABVFHUVYXEKSQ-OGADHKOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tuliposide A is a 6-O-acyl-D-glucose that is the 6-O-(4-hydroxy-2-methylenebutanoyl) derivative of D-glucopyranose. It has a role as an allergen and a metabolite. It is a 6-O-acyl-D-glucose and a homoallylic alcohol. It derives from a D-glucopyranose.

Scientific Research Applications

1. Chemical Composition and Biosynthesis

6-Tuliposide A, along with other tuliposides, is found in various species of tulips, such as Tulipa sylvestris and T. turkestanica. These compounds are significant as they contribute to the overall chemical composition and potential biosynthetic pathways in these plants (Christensen, 1999).

2. Antibacterial Properties

Research has highlighted the potent antibacterial activity of 6-Tuliposide B, a closely related compound to 6-Tuliposide A. This activity is significant in understanding the role of these compounds in plant defense mechanisms (Shigetomi et al., 2010).

3. Enzymatic Conversion and Synthesis

The enzymatic process involved in converting 6-Tuliposide A to other compounds like tulipalins has been studied, providing insights into potential applications in biochemical synthesis and manipulation (Nomura, Ogita, & Kato, 2018).

4. Isolation and Quantification Techniques

Techniques for isolating and quantifying tuliposides and tulipalins, including 6-Tuliposide A, have been developed. These methods are crucial for further research and potential industrial applications (Christensen & Kristiansen, 1995).

5. Role in Plant Defense

6-Tuliposide A is identified as a precursor of insecticidal compounds in plants, underlining its role in natural plant defense mechanisms against pests (Kim et al., 1999).

6. Molecular Identification and Characterization

Studies on tuliposide-converting enzymes provide molecular insights into the conversion processes of tuliposides, including 6-Tuliposide A. These findings are crucial for understanding the metabolic pathways in plants (Nomura, Ogita, & Kato, 2012).

properties

Product Name

6-Tuliposide A

Molecular Formula

C11H18O8

Molecular Weight

278.26 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-hydroxy-2-methylidenebutanoate

InChI

InChI=1S/C11H18O8/c1-5(2-3-12)10(16)18-4-6-7(13)8(14)9(15)11(17)19-6/h6-9,11-15,17H,1-4H2/t6-,7-,8+,9-,11?/m1/s1

InChI Key

NABVFHUVYXEKSQ-OGADHKOYSA-N

Isomeric SMILES

C=C(CCO)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O

Canonical SMILES

C=C(CCO)C(=O)OCC1C(C(C(C(O1)O)O)O)O

synonyms

6-(4-hydroxy-2-methylenebutyryl)-D-glucopyranose
6-tuliposide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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